molecular formula C18H15NO3S B8307997 1-(1-Benzenesulfonyl-1H-pyrrol-3-yl)-1-p-tolyl-methanone

1-(1-Benzenesulfonyl-1H-pyrrol-3-yl)-1-p-tolyl-methanone

Cat. No. B8307997
M. Wt: 325.4 g/mol
InChI Key: JXOXUPCGRKCWKC-UHFFFAOYSA-N
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Patent
US07220773B2

Procedure details

A solution of p-toluoyl chloride (4.91 g, 31.8 mmol) in ethylene dichloride (5 ml) was added to a suspension of aluminum chloride (4.62 g, 34.7 mmol) in ethylene dichloride (5 ml) in a 10 minutes period under an atmosphere of nitrogen. After 30 minutes thereto was added a solution of 1-benzenesulfonyl-1H-pyrrole (6.00 g, 28.9 mmol) in ethylene dichloride in a 10 minutes period and the mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into ice-water and the aqueous layer was extracted with dicloromethane twice. The organic layers were combined, dried and filtered. The filtrate was concentrated and the residue was purified with silica gel chromatography to give the subject compound (9.9 g, 100%).
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:15]1([S:21]([N:24]2[CH:28]=[CH:27][CH:26]=[CH:25]2)(=[O:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(Cl)CCl>[C:15]1([S:21]([N:24]2[CH:25]=[CH:26][C:27]([C:7]([C:4]3[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=3)=[O:8])=[CH:28]2)(=[O:23])=[O:22])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4.91 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Name
Quantity
4.62 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dicloromethane twice
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=C1)C(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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